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molecular formula C9H16ClNO B1587217 2-chloro-N-(cyclohexylmethyl)acetamide CAS No. 40914-11-2

2-chloro-N-(cyclohexylmethyl)acetamide

Cat. No. B1587217
M. Wt: 189.68 g/mol
InChI Key: XCBFUXBNWGQTOD-UHFFFAOYSA-N
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Patent
US05227381

Procedure details

5.66 Grams of cyclohexylmethylamine is dissolved in 200 ml of diethyl ether. Thereto is added 5.06 g of triethylamine. To the resulting mixture is dropwise added, with ice cooling, a solution of 5.65 g of chloroacetyl chloride dissolved in 150 ml of diethyl ether. The mixture is stirred for 1 hour at room temperature and then acidified with 5% hydrochloric acid. The mixture is extracted with diethyl ether. The extract is washed with water and dried with anhydrous magnesium sulfate. The solvent is removed by evaporation and the residue is recrystallized from n-hexane to obtain 6.7 g of N-cyclohexylmethyl-N-(α-chloroacetyl)amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
5.65 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[Cl:16][CH2:17][C:18](Cl)=[O:19].Cl>C(OCC)C>[CH:1]1([CH2:7][NH:8][C:18](=[O:19])[CH2:17][Cl:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.06 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.65 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting mixture is dropwise added, with ice cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)CNC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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